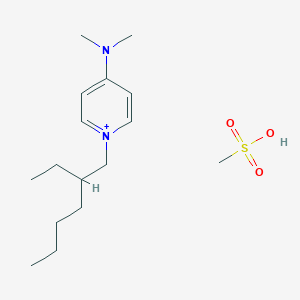
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid involves several steps. The starting materials typically include 4-dimethylaminopyridine and 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with methanesulfonic acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the pyridinium moiety, which can form hydrogen bonds and electrostatic interactions with the target molecules .
類似化合物との比較
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid can be compared with other similar compounds, such as:
4-Dimethylaminopyridine: A commonly used catalyst in organic synthesis.
N-Ethylpyridinium iodide: Another pyridinium-based compound with different substituents.
N-Methylpyridinium chloride: A simpler pyridinium salt with different chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
生物活性
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
The compound is categorized as an ionic liquid and has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H27N2O3S |
| Molecular Weight | 270.841 g/mol |
| CAS Number | 92886-00-5 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid has been studied for its immunomodulatory effects. It influences various cellular pathways, including:
- Cytokine Production: The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1) .
- Macrophage Activity: It inhibits lipopolysaccharide (LPS)-induced nitric oxide production in mouse macrophages, indicating a role in modulating immune responses .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid:
- Immunomodulation in Macrophages:
- Cytotoxicity Studies:
- Biotransformation Studies:
Research Findings
Recent findings highlight the importance of structural modifications in determining the biological effects of pyridine-based compounds. For instance, modifications to the alkyl chain length and functional groups can significantly alter their immunomodulatory properties.
特性
IUPAC Name |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEJVGDTWVICDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N2O3S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849661 |
Source


|
| Record name | 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92885-99-9 |
Source


|
| Record name | 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













